2-(叔丁基)噻唑-4-甲醛

描述

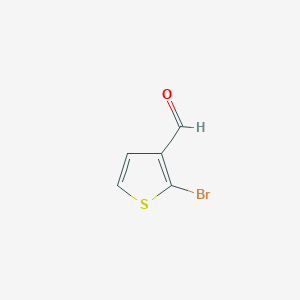

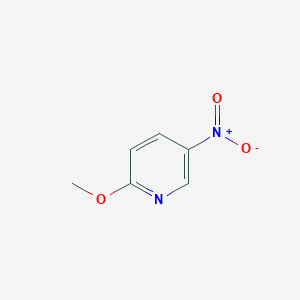

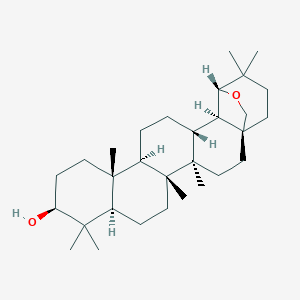

2-(tert-Butyl)thiazole-4-carbaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The tert-butyl group attached to the thiazole ring is a bulky substituent that can influence the chemical and physical properties of the molecule. Although the specific compound 2-(tert-Butyl)thiazole-4-carbaldehyde is not directly mentioned in the provided papers, related compounds with tert-butyl groups and thiazole rings are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related heterocyclic aldehydes with bulky tert-butyl groups has been reported, such as the synthesis of 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes . These compounds are synthesized and characterized using both experimental and computational techniques, including density functional theory (DFT) . The synthesis of other thiazole derivatives, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, involves the formation of hydrogen-bonded dimers and quartets, indicating the potential for intermolecular interactions in the synthesis of thiazole compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, as seen in the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine . The crystal structure provides information on bond lengths, angles, and the overall three-dimensional arrangement of the molecule. Computational studies, such as DFT, are also used to predict and analyze the optimized structure, vibrational frequencies, and bonding aspects of thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition reactions, as demonstrated by the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles . The presence of the aldehyde group in thiazole compounds can also facilitate condensation reactions with thioglycolic acid to form thiazolidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the presence of substituents on the thiazole ring. For instance, the tert-butyl group can introduce steric hindrance, affecting the reactivity and solubility of the compound . The electronic properties, such as polarizabilities and dipole moments, can be assessed using computational techniques, which suggest potential applications in nonlinear optics (NLO) . The crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can impact the compound's melting point, solubility, and stability .

科学研究应用

新合成方法和生物碱生产

- 开发了一种新的2-氨基-1H-咪唑-4-甲醛衍生物的合成方法,该方法涉及叔丁氧羰基胍与3-溴-1,1-二甲氧基丙烷-2-酮的反应。该方法已有效用于合成2-氨基咪唑生物碱,如奥罗丁、海门丁、二散酰胺等 (安藤和寺岛,2010)。

材料科学应用

- 噻唑并[5,4-d]噻唑(TzTz)部分,使用2,2'-(噻唑并[5,4-d]噻唑-2,5-二基)双(4-叔丁基苯酚)等化合物,已被合成用于白色有机发光二极管(WOLED)。这些化合物经历激发态分子内质子转移(ESIPT),它们的辐射可以从蓝色调整到黄色,从而实现白光发光 (张等,2016)。

杂环化合物合成

- 2-丁基-5-氯-3H-咪唑-4-甲醛已被用作合成三环杂环的合成子,证明了其在构建具有生物活性的稠合杂环中的用途 (高恩卡和雷,2010)。

- 开发了一种无金属和无溶剂的 C-H 活化工艺来合成杂芳基酮,利用叔丁基氢过氧化物在醛和噻唑之间进行氧化交叉偶联 (凯姆纳尔和巴纳格,2013)。

光物理动力学和有机化合物

- 研究了基于2-(2'-羟基苯基)苯并噻唑的化合物(如 DHIA 和 DHBIA)的聚集诱导发射增强 (AIEE) 性质。这些化合物由于分子内运动受限和固态中分子内质子转移更容易而表现出增加的发射,这使其对荧光应用具有重要意义 (钱等,2007)。

其他化学合成和研究

- 探索了涉及噻唑的各种化合物的合成,证明了噻唑衍生物在不同化学反应中的多功能性及其在创造新材料和药物中的潜在应用 (林奇和麦克莱纳汉,2004)。

未来方向

Thiazoles are found in many potent biologically active compounds . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

属性

IUPAC Name |

2-tert-butyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDJFHQNSCNWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)thiazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。